molecular formula C18H22N4OS B1664262 5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 869802-57-3

5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No. B1664262
M. Wt: 342.5 g/mol
InChI Key: WOADNNTWYZOWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biologically active, potent, selective and non-competitive antagonist of mGluR1 and mGluR5.
A-794278 is a bioactive chemical.

Scientific Research Applications

1. Chemical Structure and Synthesis

The title compound, a derivative of 1,2,4-triazine, has been synthesized and analyzed in various studies. Its molecular structure, consisting of three fused rings including a cyclohexenone, a central cycloheptene, and a benzene ring, has been determined through X-ray crystallography and other analytical techniques (Razak et al., 2011).

2. Biological Activities

Research into similar compounds, such as thiazolidinone derivatives, has demonstrated antimicrobial properties against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

3. Synthesis Methodologies

Advanced synthesis methodologies, like microwave-assisted synthesis, have been utilized for similar triazine derivatives. These methods offer advantages in terms of speed and efficiency compared to traditional techniques (Gobis & Foks, 2010).

4. Potential in Drug Development

Related compounds, such as benzo[c]cyclohepta[d]pyrimidin-4-ones, have shown potent antitumor activity against specific cancer cell lines, indicating the potential of similar structures in anticancer drug development (Edrees & Farghaly, 2017).

5. Heterocyclic Chemistry

The compound belongs to a class of chemicals involved in the study of heterocyclic chemistry, particularly focusing on the synthesis and analysis of novel heterocyclic compounds with potential biological activities. This field is crucial for the discovery of new therapeutic agents and materials (Dalloul, 2011).

properties

IUPAC Name

5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-21(2)13-9-10-19-17-14(13)15-16(24-17)18(23)22(11-20-15)12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOADNNTWYZOWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C3=C(C(=O)N(C=N3)C4CCCCCC4)SC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cycloheptyl-9-(dimethylamino)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 2
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 3
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 4
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 5
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
Reactant of Route 6
Reactant of Route 6
5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

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